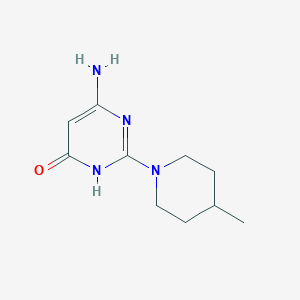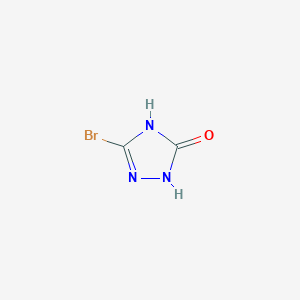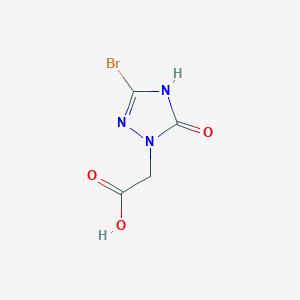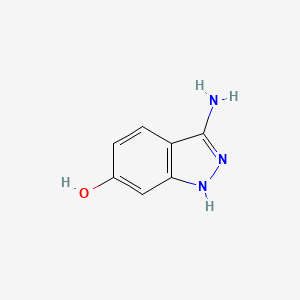
6-Amino-7-methoxyquinazolin-4(3H)-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 6-Amino-7-methoxyquinazolin-4(3H)-one is C9H9N3O2 . The molecular weight is 191.19 . The structural formula is not provided in the search results.Physical And Chemical Properties Analysis
The melting point of 6-Amino-7-methoxyquinazolin-4(3H)-one is 289-291 °C . The boiling point is 425.9±55.0 °C at a pressure of 760 Torr .Relevant Papers Unfortunately, the search results do not provide any specific papers related to 6-Amino-7-methoxyquinazolin-4(3H)-one .
Applications De Recherche Scientifique
Anticancer and Antitumor Applications
6-Amino-7-methoxyquinazolin-4(3H)-one and its derivatives have been extensively studied for their potential in cancer treatment. Studies have shown that these compounds can act as potent anticancer agents. For instance, derivatives of this compound have been found to inhibit tumor growth effectively and induce apoptosis in cancer cells. They also have the ability to disrupt tumor vasculature, indicating their potential as tumor-vascular disrupting agents (tumor-VDAs). These compounds exhibit antiproliferative activity in various human tumor cell lines, highlighting their broad spectrum of action against different types of cancer (Cui et al., 2017). Additionally, some derivatives have shown high blood-brain barrier penetration, making them suitable candidates for treating brain tumors (Sirisoma et al., 2009).
Neuroprotective Properties
The neuroprotective properties of 6-Amino-7-methoxyquinazolin-4(3H)-one derivatives have also been explored. These compounds have been studied for their cerebroprotective activity, particularly in the context of neurodegenerative diseases like Alzheimer's and cerebral ischemia. The synthesized derivatives have shown promising results in reducing brain necrosis and improving cognitive functions in animal models, suggesting their potential in managing neurodegenerative disorders (Chiriapkin et al., 2022).
Antibacterial Activity
Some studies have focused on the antibacterial properties of 6-Amino-7-methoxyquinazolin-4(3H)-one derivatives. These compounds have been synthesized and tested against various bacterial strains. Although the results are varied, some compounds have shown antibacterial activity, suggesting their potential as antibacterial agents (Arrahman et al., 2016).
Propriétés
IUPAC Name |
6-amino-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAFKKJLCAHBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-methoxyquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)



![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)






![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)